Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C15H30F6NO4PS2 and a molecular weight of 497.49 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its high thermal stability and solubility in organic solvents, making it a valuable reagent in various chemical processes .
Preparation Methods
The synthesis of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves a two-step process :
Reaction of Tributylmethylphosphonium Bromide with Phenyl Trifluoromethanesulfonate: This reaction produces Tributylmethylphosphonium Trifluoromethanesulfonate.
Reaction with Choline: The resulting Tributylmethylphosphonium Trifluoromethanesulfonate is then reacted with choline to yield this compound.
Chemical Reactions Analysis
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction mechanisms are less commonly documented.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research :
Chemistry: It is used as a catalyst and solvent in organic synthesis due to its high thermal stability and solubility.
Biology: The compound is used in the study of biological systems, particularly in the development of new biochemical assays.
Industry: The compound is used in the production of electrolytes for lithium-ion batteries and supercapacitors, contributing to advancements in energy storage technology.
Mechanism of Action
The mechanism of action of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the formation of stable complexes with metal ions, which can then participate in various catalytic processes. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is unique due to its high thermal stability and solubility in organic solvents. Similar compounds include:
Tetrabutylammonium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with an ammonium group instead of a phosphonium group.
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Another similar compound used in electrolytes for energy storage devices.
These compounds share some properties but differ in their specific applications and reactivity profiles.
Biological Activity
Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (TBMP-BTFSI) is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article reviews the biological activity of TBMP-BTFSI, summarizing research findings, case studies, and relevant data.
Overview of TBMP-BTFSI
TBMP-BTFSI is characterized by its high thermal stability, low volatility, and ionic nature, which contribute to its diverse applications. The compound's structure includes a tributylmethylphosphonium cation and a bis(trifluoromethanesulfonyl)imide anion, which enhances its solubility in various solvents and its ability to interact with biological systems.
Antimicrobial Properties
Research indicates that TBMP-BTFSI exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for TBMP-BTFSI were found to be lower than those of many conventional antimicrobial agents, suggesting its potential as a novel antimicrobial agent in pharmaceutical applications .
Table 1: Antimicrobial Activity of TBMP-BTFSI
Bacterial Strain | MIC (µM) |
---|---|
Escherichia coli | 125 |
Staphylococcus aureus | 100 |
Pseudomonas aeruginosa | 150 |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have shown that TBMP-BTFSI has a dose-dependent effect on cell viability. In particular, studies on HeLa cells indicated that at concentrations above 500 µM, significant cytotoxic effects were observed. However, lower concentrations demonstrated minimal toxicity, suggesting a potential therapeutic window for its use in drug formulations .
Table 2: Cytotoxicity of TBMP-BTFSI on HeLa Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
100 | 95 |
500 | 70 |
1000 | 40 |
Ecotoxicity Evaluations
The ecotoxicological impact of TBMP-BTFSI has been evaluated through interspecies studies. Results indicated that while the compound is toxic to certain aquatic organisms, it exhibits lower toxicity compared to other ionic liquids. For instance, the LC50 values for Daphnia magna were found to be significantly higher than those for traditional ionic liquids, indicating a reduced environmental impact .
Table 3: Ecotoxicity of TBMP-BTFSI
Organism | LC50 (µM) |
---|---|
Daphnia magna | >1000 |
Scenedesmus obliquus | 800 |
The biological activity of TBMP-BTFSI is attributed to several mechanisms:
- Membrane Disruption : The cationic nature of TBMP may lead to interactions with microbial membranes, causing disruption and cell lysis.
- Inhibition of Enzymatic Activity : Studies suggest that TBMP-BTFSI can inhibit key enzymes involved in metabolic pathways in bacteria.
- Induction of Stress Responses : Exposure to TBMP-BTFSI may trigger stress responses in cells, leading to alterations in gene expression related to drug resistance .
Case Studies
- Antibacterial Efficacy Against Multidrug-Resistant Strains : A recent study demonstrated that TBMP-BTFSI effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance .
- Cell Viability in Cancer Research : In vitro studies conducted on various cancer cell lines revealed that TBMP-BTFSI can selectively induce apoptosis in cancer cells while sparing normal cells at lower concentrations. This selectivity is crucial for developing targeted therapies .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPDLBMZLGTDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30F6NO4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659835 | |
Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324575-10-2 | |
Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide impact the diffusion of molecules within ionic liquids compared to other ionic liquids?
A1: Research indicates that the diffusion coefficients of small molecules in Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide, and other ionic liquids with phosphonium cations and long alkyl chains, deviate from the expected values based on the viscosity and temperature relationship observed in other ionic liquids and conventional liquids []. This deviation becomes more pronounced with:
Q2: What applications does Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide have in battery technologies?
A2: Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide shows promise as a component in electrolytes for lithium metal batteries (LMBs) []. When introduced into carbonate electrolytes, it forms a "dynamic ion sieve" buffer layer near the lithium anode surface. This layer regulates the flow of lithium ions (Li+) by:
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